

# A Technical Guide to Hydroxy-PEG6-CH2-Boc for Advanced Drug Development

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the properties, synthesis, and applications of **Hydroxy-PEG6-CH2-Boc**, a bifunctional polyethylene glycol (PEG) linker critical in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document offers detailed technical data, a representative synthesis protocol, and visual diagrams to support researchers in leveraging this versatile molecule.

## Core Properties of Hydroxy-PEG6-CH2-Boc

**Hydroxy-PEG6-CH2-Boc**, with the CAS Number 297162-47-1, is a heterobifunctional linker featuring a terminal hydroxyl group and a Boc-protected amine. The six-unit PEG chain imparts hydrophilicity, which can enhance the solubility and permeability of the resulting conjugate molecules.

## **Physicochemical and Structural Data**

The fundamental properties of **Hydroxy-PEG6-CH2-Boc** are summarized in the table below, providing a clear reference for experimental design and chemical handling.



Property	Value
CAS Number	297162-47-1
Molecular Formula	C18H36O9
Molecular Weight	396.48 g/mol
IUPAC Name	tert-butyl 20-hydroxy-3,6,9,12,15,18- hexaoxaicosanoate
Linear Formula	C18H36O9
InChl	1S/C18H36O9/c1-18(2,3)27-17(20)16-26-15-14- 25-13-12-24-11-10-23-9-8-22-7-6-21-5-4- 19/h19H,4-16H2,1-3H3
InChI Key	BHPCFQUBUVPQGG-UHFFFAOYSA-N
Physical Form	Solid or liquid
Purity	Typically ≥95%
Density	1.086 ± 0.06 g/cm <sup>3</sup>
Flash Point	151.3 ± 20.8 °C
Storage Temperature	2-8°C, sealed in a dry environment

## **Safety Information**

It is essential to handle **Hydroxy-PEG6-CH2-Boc** with appropriate safety precautions. The following table outlines its key safety classifications.



Hazard Class	Description
GHS Pictogram	GHS07 (Harmful)
Signal Word	Warning
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

## **Application in PROTACs and Drug Delivery**

**Hydroxy-PEG6-CH2-Boc** is a key building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The PEG linker in molecules like **Hydroxy-PEG6-CH2-Boc** plays a crucial role in connecting the target-binding ligand (warhead) to the E3 ligase-binding ligand.[3] The length and flexibility of the PEG chain are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[4] The hydrophilicity imparted by the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.[1]

The hydroxyl and Boc-protected amine groups provide orthogonal handles for conjugation. The hydroxyl group can be activated for coupling, while the Boc group can be removed under acidic conditions to reveal a primary amine for subsequent reactions. This bifunctionality makes it a versatile linker for constructing complex drug delivery systems and other advanced therapeutics.

## **Experimental Protocols**

While the precise, proprietary synthesis protocol for commercially available **Hydroxy-PEG6- CH2-Boc** is not publicly detailed, a representative synthesis can be inferred from established



methods for creating similar Boc-protected PEG derivatives. The following is a generalized, two-step experimental protocol for the synthesis of a Boc-protected PEG linker, which can be adapted for **Hydroxy-PEG6-CH2-Boc**.

## Representative Synthesis of a Boc-Protected PEG Linker

Part 1: Mono-Boc Protection of a PEG Diamine

This procedure is based on a general method for the selective mono-Boc protection of diamines.

#### Materials:

- · Hexaethylene glycol diamine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Trimethylsilyl chloride (TMSCI) or Thionyl chloride (SOCI2)
- · Anhydrous Methanol
- Anhydrous Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask, magnetic stirrer, ice bath, and rotary evaporator

#### Procedure:

- Dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous methanol in a roundbottom flask under an inert atmosphere.
- Cool the solution to 0°C in an ice bath.



- Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the stirred solution. This in-situ generation of HCl forms the mono-hydrochloride salt of the diamine.
- Allow the reaction to stir at 0°C for 30 minutes.
- To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O, 1 equivalent) in anhydrous dichloromethane (DCM).
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the pure mono-Boc-protected PEG diamine.

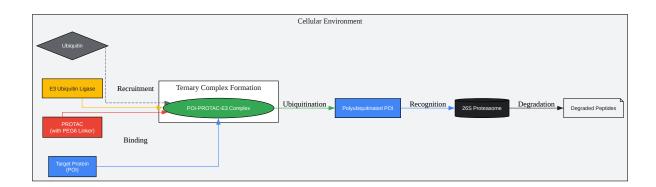
#### Part 2: Conversion to Hydroxy-PEG6-CH2-Boc

Further chemical modifications would be required to convert the remaining amine to a hydroxyl group and introduce the acetate moiety. This would likely involve a multi-step process including, but not limited to, diazotization followed by hydrolysis to convert the amine to a hydroxyl group, and subsequent reaction with a protected form of acetic acid.

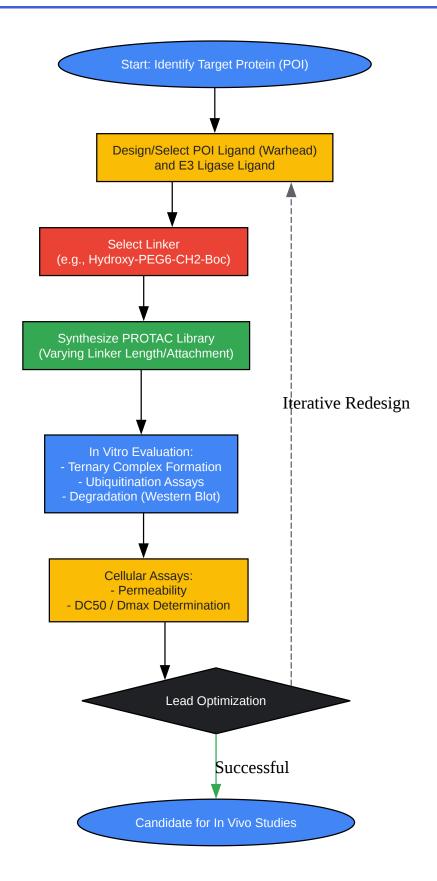
## **Visualizing Workflows and Pathways**

The following diagrams, created using the DOT language, illustrate key concepts related to the application and synthesis of **Hydroxy-PEG6-CH2-Boc**.

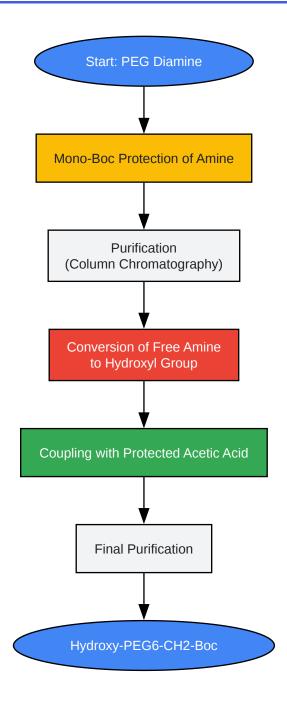












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